molecular formula C26H16S2 B1461723 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene CAS No. 900806-58-8

2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene

Cat. No.: B1461723
CAS No.: 900806-58-8
M. Wt: 392.5 g/mol
InChI Key: SBJIDUSVEICMRY-UHFFFAOYSA-N
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Description

2,7-Diphenyl1benzothieno3,2-bbenzothiophene, also known as DPh-BTBT, is an organic semiconductor material . It is a sulfur-containing heteroarene .


Molecular Structure Analysis

The molecular structure of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene has been investigated using techniques such as ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and small angle X-ray diffraction (SAXD) .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a high charge mobility, which makes it suitable for use in OFETs . The HOMO level is -5.6 eV and the LUMO level is -2.4 eV .

Scientific Research Applications

Organic Semiconductors and Field-Effect Transistors

2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (DPh-BTBT) has been prominently featured in the development of organic semiconductors. It is particularly noted for its application in organic field-effect transistors (OFETs) due to its excellent FET characteristics in ambient conditions. This includes high mobilities of approximately 2.0 cm² V⁻¹ s⁻¹ and a high on/off ratio of 10⁷. These properties are primarily attributed to its molecular structure and the formation of well-ordered thin films on substrates, such as Si/SiO₂, which are crucial for efficient charge transport in OFET devices (Takimiya et al., 2006).

Liquid Crystalline Phases and Network Formation

Another significant application of DPh-BTBT derivatives is in materials that form bicontinuous cubic liquid crystalline phases with helical network structures. These materials, which often include additional functional groups, exhibit unique properties over wide temperature ranges, paving the way for novel applications in materials science and engineering (Kwon et al., 2021).

Synthesis of π-Extended Thienoacene-Based Semiconductors

DPh-BTBT also plays a critical role in the synthesis of π-extended thienoacene-based organic semiconductors. Utilizing its BTBT substructure, researchers have developed new synthetic routes leading to various unsymmetrical derivatives. These derivatives, including bis[1]benzothieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene, showcase remarkably high mobilities in OFETs, emphasizing the potential of DPh-BTBT in advanced semiconductor applications (Mori et al., 2013).

Stability and Electronic Structure of OFET Materials

DPh-BTBT is distinguished for its stability as an OFET material. Molecular orbital calculations suggest that its stability originates from a relatively low-lying HOMO level despite its π-extended aromatic core. This understanding assists in the design of stable organic semiconductors for high-performance field-effect transistors, highlighting the importance of molecular structure in the development of stable, high-performance organic electronics (Takimiya et al., 2007).

Interface with Dopants

The study of derivatives of DPh-BTBT, such as 2,7-dioctyl-BTBT and DPh-BTBT, in contact with dopant molecules reveals significant insights into the substitutional side groups' influence on host-dopant interfacial morphologies. This understanding is crucial in the field of organic electronics, especially regarding charge transfer, energy level alignment, and electronic coupling in organic semiconductor-dopant interfaces (Babuji et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene is the active layer of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel. The compound’s high charge mobility makes it an excellent choice for this application .

Mode of Action

2,7-Diphenyl1benzothieno3,2-bbenzothiophene interacts with its target by forming a thin film when vapor-deposited . This thin film acts as the active layer in OFETs, allowing for the efficient transport of charge. The compound exhibits excellent FET characteristics in ambient conditions with mobilities of approximately 2.0 cm² V⁻¹ s⁻¹ .

Biochemical Pathways

As an organic semiconductor, 2,7-Diphenyl1benzothieno3,2-bbenzothiophene doesn’t directly interact with biological pathways. Instead, its primary role is in the field of electronics, particularly in the operation of OFETs .

Pharmacokinetics

The pharmacokinetic properties of 2,7-Diphenyl1benzothieno3,2-b

Result of Action

The use of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene in OFETs results in devices with excellent field-effect transistor characteristics . It contributes to the creation of devices with high charge mobility, which is crucial for the efficient operation of OFETs .

Action Environment

The action of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as ambient conditions. The compound shows excellent FET characteristics in ambient conditions . Its stability and efficacy in these conditions make it a valuable material for the fabrication of organic thin film transistors .

Biochemical Analysis

Biochemical Properties

2,7-Diphenyl1benzothieno3,2-bbenzothiophene plays a significant role in biochemical reactions due to its interaction with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport chains, thereby affecting cellular respiration and energy production . The nature of these interactions is primarily based on the compound’s ability to donate or accept electrons, which can modulate the activity of redox-sensitive enzymes and proteins.

Cellular Effects

The effects of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, this compound can alter cell signaling pathways by interacting with membrane-bound receptors and ion channels, thereby influencing cellular communication and function.

Molecular Mechanism

The molecular mechanism of action of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, 2,7-Diphenyl1benzothieno3,2-bbenzothiophene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to 2,7-Diphenyl1benzothieno3,2-bbenzothiophene has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs.

Metabolic Pathways

2,7-Diphenyl1benzothieno3,2-bbenzothiophene is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, including those involved in the electron transport chain and oxidative phosphorylation . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Transport and Distribution

The transport and distribution of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to bind to transporters and proteins allows it to be efficiently distributed throughout the cell, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes, as it ensures that it interacts with the appropriate biomolecules and enzymes within the cell.

Properties

IUPAC Name

2,7-diphenyl-[1]benzothiolo[3,2-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16S2/c1-3-7-17(8-4-1)19-11-13-21-23(15-19)27-26-22-14-12-20(16-24(22)28-25(21)26)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJIDUSVEICMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(S3)C5=C(S4)C=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659794
Record name 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900806-58-8
Record name 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 900806-58-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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